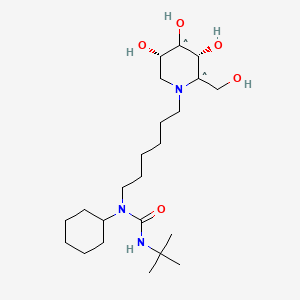

IHVR-19029

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNIASMQRMEDU-PLACYPQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022546 | |

| Record name | IHVR-19029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447464-73-4 | |

| Record name | IHVR-19029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IHVR-19029: A Potent Host-Directed Antiviral Targeting ER Alpha-Glucosidases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IHVR-19029 is a novel iminosugar derivative that acts as a potent inhibitor of host-cell endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these essential host enzymes, IHVR-19029 disrupts the proper folding of viral glycoproteins of a broad range of enveloped viruses, leading to a significant reduction in the production of infectious viral particles. This host-directed mechanism of action makes IHVR-19029 a promising candidate for a broad-spectrum antiviral therapeutic that is less susceptible to the development of viral resistance. This technical guide provides a comprehensive overview of the preclinical data on IHVR-19029, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as hemorrhagic fever viruses, pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents that can be rapidly deployed is a critical unmet need. One promising strategy is to target host cellular factors that are essential for viral replication, as this approach is less likely to be compromised by the high mutation rates of viruses.

The N-linked glycosylation of viral envelope proteins is a critical step in the life cycle of many enveloped viruses. This process, which occurs in the endoplasmic reticulum of the host cell, is essential for the proper folding, trafficking, and function of these proteins. ER α-glucosidases I and II play a pivotal role in the initial trimming of glucose residues from newly synthesized glycoproteins, a key step in the calnexin/calreticulin quality control cycle. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This disruption of viral glycoprotein maturation can effectively halt the assembly and release of new, infectious virions.

IHVR-19029, an N-alkylated derivative of 1-deoxynojirimycin (DNJ), has emerged as a potent inhibitor of ER α-glucosidases. Its ability to interfere with this crucial host-cell pathway underpins its broad-spectrum antiviral activity.

Mechanism of Action

IHVR-19029 functions as a competitive inhibitor of ER α-glucosidases I and II. By mimicking the natural glucose substrate, it binds to the active site of these enzymes, preventing them from cleaving the terminal glucose residues from the N-linked glycans of nascent viral glycoproteins. This inhibition disrupts the normal glycoprotein folding and quality control process within the ER.

An In-depth Technical Guide on IHVR-19029 and its Role in the Inhibition of Viral Glycoprotein Folding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enveloped viruses, a significant threat to global health, rely on the host cellular machinery for the replication and assembly of new viral particles. A critical step in the lifecycle of these viruses is the correct folding and maturation of their surface glycoproteins, which are essential for viral entry into host cells. The endoplasmic reticulum (ER) quality control system, particularly the calnexin/calreticulin cycle, plays a pivotal role in this process. IHVR-19029, an N-alkyldeoxynojirimycin (DNJ) derivative, is a host-targeting antiviral agent that disrupts this crucial pathway. By competitively inhibiting ER α-glucosidases I and II, IHVR-19029 prevents the proper folding of viral glycoproteins, leading to a broad-spectrum antiviral effect. This technical guide provides a comprehensive overview of IHVR-19029, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to Viral Glycoprotein Folding and the Calnexin/Calreticulin Cycle

Viral glycoproteins are synthesized in the ER of the host cell, where they undergo a series of post-translational modifications, including N-linked glycosylation. The initial glycan precursor (Glc₃Man₉GlcNAc₂) is sequentially trimmed by ER α-glucosidases I and II. The removal of the terminal glucose residues is a critical checkpoint, allowing the glycoprotein to interact with the lectin chaperones calnexin and calreticulin. This interaction facilitates proper folding and prevents the aggregation of misfolded proteins. Once correctly folded, the glycoprotein is released from this cycle and proceeds through the secretory pathway for incorporation into new virions. Many enveloped viruses are highly dependent on this pathway for the maturation of their surface glycoproteins.

IHVR-19029: A Potent Inhibitor of ER α-Glucosidases

IHVR-19029 is an iminosugar that mimics the transition state of the glucose substrate of ER α-glucosidases. This mimicry allows it to act as a competitive inhibitor of both ER α-glucosidase I and II, with a potent inhibitory effect on α-glucosidase I. By blocking these enzymes, IHVR-19029 prevents the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This disruption of the natural folding pathway leads to misfolded glycoproteins that are retained in the ER and ultimately targeted for degradation, thereby inhibiting the production of infectious viral particles.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of IHVR-19029 against key enzymes and a range of enveloped viruses.

Table 1: Inhibitory Activity of IHVR-19029 against ER α-Glucosidase I

| Enzyme Target | IC₅₀ (μM) |

| ER α-Glucosidase I | 0.48[1] |

Table 2: In Vitro Antiviral Activity of IHVR-19029

| Virus | Cell Line | Assay Method | EC₅₀ (μM) | Reference |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | - | 0.25 | [1] |

| Tacaribe Virus (TCRV) | - | - | 0.74 | [1] |

| Dengue Virus (DENV) | HEK293 | qRT-PCR | 1.25 | [1][2] |

| Ebola Virus (EBOV) | HeLa | Immunofluorescence | 16.9 | [2] |

| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | ~15.6 | [2] |

| Zika Virus (ZIKV) | HEK293 | qRT-PCR | ~22 | [2] |

Note: EC₅₀ values for YFV and ZIKV are estimated from graphical data presented in the cited literature.

Experimental Protocols

ER α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of an inhibitor against ER α-glucosidase I.

-

Enzyme and Substrate Preparation:

-

Reconstitute purified recombinant human ER α-glucosidase I in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 6.8).

-

Prepare a stock solution of the fluorescent substrate 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) in DMSO.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of IHVR-19029 in sterile water or an appropriate solvent.

-

Perform serial dilutions of the IHVR-19029 stock solution to create a range of concentrations for testing.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer, the ER α-glucosidase I enzyme solution, and the various concentrations of IHVR-19029.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the 4-MUG substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.4).

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the percent inhibition for each concentration of IHVR-19029 relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Antiviral Activity Assay (Plaque Reduction Assay for Dengue Virus)

This protocol describes a standard plaque reduction neutralization test (PRNT) to determine the EC₅₀ of IHVR-19029 against Dengue virus.

-

Cell Culture and Virus Propagation:

-

Culture a susceptible cell line (e.g., Vero or BHK-21 cells) in appropriate growth medium.

-

Prepare a stock of Dengue virus and determine its titer by plaque assay.

-

-

Compound Preparation:

-

Prepare a stock solution of IHVR-19029 in a cell culture-compatible solvent.

-

Perform serial dilutions of the compound in culture medium to obtain the desired test concentrations.

-

-

Plaque Reduction Assay:

-

Seed the susceptible cells in 6-well or 12-well plates and grow to confluency.

-

Pre-treat the confluent cell monolayers with the different concentrations of IHVR-19029 for 2 hours at 37°C.

-

In a separate plate, prepare serial dilutions of the Dengue virus stock and add a standardized amount of virus (e.g., 100 plaque-forming units) to each well containing the pre-treated cells.

-

Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

Remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with the corresponding concentration of IHVR-19029.

-

Incubate the plates at 37°C in a CO₂ incubator for 5-7 days until visible plaques are formed.

-

-

Plaque Visualization and Data Analysis:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayers with a crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC₅₀ value, the concentration of IHVR-19029 that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the compound concentration.

-

In Vivo Efficacy Study (Mouse Model of Marburg Virus)

This protocol provides a general framework for assessing the in vivo efficacy of IHVR-19029 in a mouse model of Marburg virus infection. All work with live Marburg virus must be conducted in a BSL-4 facility.

-

Animal Model and Virus:

-

Use a suitable mouse model, such as BALB/c mice, and a mouse-adapted strain of Marburg virus.

-

Challenge the mice with a lethal dose of the virus via intraperitoneal (IP) or another appropriate route of infection.

-

-

Compound Administration:

-

Prepare a formulation of IHVR-19029 suitable for the chosen route of administration (e.g., dissolved in PBS for IP injection).

-

Initiate treatment at a specified time point relative to virus challenge (e.g., 1 hour post-infection).

-

Administer IHVR-19029 at various dose levels (e.g., 25-75 mg/kg) and on a defined schedule (e.g., twice daily for 10 days)[1].

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (e.g., 21 days).

-

The primary endpoint is typically survival. Secondary endpoints can include changes in body weight and clinical scores.

-

-

Data Analysis:

-

Generate Kaplan-Meier survival curves for each treatment group and the vehicle control group.

-

Compare the survival rates between the treated and control groups using a statistical test such as the log-rank test.

-

Analyze secondary endpoints (e.g., weight change) using appropriate statistical methods.

-

Mandatory Visualizations

Signaling Pathway: The Calnexin/Calreticulin Cycle and its Inhibition by IHVR-19029

Caption: The Calnexin/Calreticulin cycle and the inhibitory mechanism of IHVR-19029.

Experimental Workflow: In Vitro Antiviral Plaque Reduction Assay

Caption: Workflow for determining the in vitro antiviral efficacy using a plaque reduction assay.

Logical Relationship: Consequence of ER α-Glucosidase Inhibition

References

Broad-Spectrum Antiviral Activity of IHVR-19029: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a promising N-alkylated derivative of 1-deoxynojirimycin (DNJ) that exhibits broad-spectrum antiviral activity against a range of enveloped viruses, particularly hemorrhagic fever viruses. Its mechanism of action centers on the inhibition of host-specific endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins through the N-linked glycosylation pathway. By disrupting this process, IHVR-19029 effectively hinders viral maturation and assembly, leading to the production of non-infectious virions. This whitepaper provides an in-depth technical overview of IHVR-19029, including its antiviral efficacy, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Ebola, Marburg, Dengue, and Zika, underscore the urgent need for broad-spectrum antiviral therapeutics. Targeting host cellular functions essential for viral replication presents a promising strategy that is less susceptible to the development of viral resistance compared to direct-acting antivirals. IHVR-19029, an iminosugar, exemplifies this approach by targeting the host's N-linked glycosylation pathway, a critical process for the maturation of glycoproteins of numerous enveloped viruses.[1][2][3][4][5] This document serves as a comprehensive technical guide for researchers and drug development professionals interested in the antiviral properties and evaluation of IHVR-19029.

Mechanism of Action: Inhibition of ER α-Glucosidases

IHVR-19029 is a competitive inhibitor of the endoplasmic reticulum (ER) resident α-glucosidases I and II.[3][5] These enzymes play a crucial role in the initial trimming steps of the N-linked glycan precursor, Glc3Man9GlcNAc2, attached to newly synthesized viral glycoproteins. Specifically, α-glucosidase I removes the terminal glucose residue, followed by the removal of the subsequent two glucose residues by α-glucosidase II. This deglucosylation process is a critical quality control step, ensuring the proper folding and subsequent transport of glycoproteins from the ER to the Golgi apparatus.

By inhibiting these glucosidases, IHVR-19029 leads to the accumulation of improperly folded viral glycoproteins with persistent glucose residues on their N-glycans. This misfolding prevents the correct assembly of viral particles and can lead to their retention and degradation within the ER. The resulting virions, if released, are often non-infectious due to malformed or non-functional envelope glycoproteins.

Caption: Inhibition of ER α-glucosidases I and II by IHVR-19029 disrupts N-linked glycosylation.

In Vitro Antiviral Activity

IHVR-19029 has demonstrated potent antiviral activity against a variety of enveloped viruses in cell-based assays. The half-maximal effective concentrations (EC50) and cytotoxic concentrations (CC50) for several key viruses are summarized below.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Dengue Virus (DENV) | HEK293 | qRT-PCR | ~1.0 | >100 | >100 | [1][4] |

| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | ~12.5 | >100 | >8 | [1][4] |

| Zika Virus (ZIKV) | HEK293 | qRT-PCR | ~17.6 | >100 | >5.7 | [1][4] |

| Ebola Virus (EBOV) | Hela | Immunofluorescence | 16.9 | >50 | >2.9 | [1][4] |

| Marburg Virus (MARV) | - | - | Data not specified | - | - | [1][3] |

| Rift Valley Fever Virus | - | - | Data not specified | - | - | [1] |

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of IHVR-19029 in providing partial protection against lethal infections with Ebola and Marburg viruses when administered via intraperitoneal injection.[1][3]

A significant finding is the synergistic antiviral effect observed when IHVR-19029 is co-administered with other broad-spectrum antiviral agents, such as favipiravir (T-705). In a mouse model of Ebola virus infection, the combination of sub-optimal doses of IHVR-19029 and favipiravir resulted in a significant increase in the survival rate of infected animals.[1][2] This suggests a promising combination therapy strategy for treating viral hemorrhagic fevers.

Pharmacokinetics and Prodrug Development

A major challenge with IHVR-19029 is its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally.[1][3] Pharmacokinetic studies in mice revealed a short plasma half-life following intraperitoneal administration.[4]

To address these limitations, ester prodrugs of IHVR-19029 have been developed. These prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active parent compound, IHVR-19029, in the plasma and liver. In vivo pharmacokinetic studies in mice have shown that these prodrugs, particularly a tetrabutyrate ester, significantly improve the overall exposure to IHVR-19029 after both oral and intravenous administration.[3]

| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| IHVR-19029 | IP | 75 | ~2000 | 0.17 | ~2500 | [4] |

| IHVR-19029 | Oral | 100 | ~100 | 0.25 | ~150 | [6] |

| Prodrug 8 (Tetrabutyrate) | Oral | 100 | ~300 | 0.25 | ~600 | [6] |

Experimental Protocols

In Vitro Antiviral Assays

This protocol is used to quantify viral RNA levels in infected cells treated with IHVR-19029.

Caption: Workflow for quantifying viral RNA by qRT-PCR.

Detailed Steps:

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of IHVR-19029 in cell culture medium.

-

Treatment and Infection: Pre-treat the cells with the compound dilutions for a specified time (e.g., 2 hours) before infecting with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the infected and treated plates for a period sufficient for viral replication (e.g., 48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

-

qRT-PCR: Perform one-step qRT-PCR using a commercial master mix and primers/probes specific for the target virus. Include a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration using non-linear regression analysis.

This assay is used to quantify viral protein expression in infected cells.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 3. Item - Simplified view of N-linked glycosylation pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 4. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 6. Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

IHVR-19029 for Hemorrhagic Fever Virus Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHVR-19029 is a novel antiviral compound that has demonstrated significant potential in the fight against hemorrhagic fever viruses. As an N-alkylated derivative of deoxynojirimycin (DNJ), it functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins, which are essential components of the envelope of many viruses. By inhibiting these host enzymes, IHVR-19029 disrupts the maturation of viral glycoproteins, leading to misfolded proteins and a subsequent reduction in the production of infectious virions. This host-targeting mechanism offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance. This guide provides an in-depth overview of the technical data and experimental protocols associated with IHVR-19029 research.

Mechanism of Action: Targeting Host Glycoprotein Processing

IHVR-19029 is an iminosugar that mimics the transition state of the glucose substrate of ER α-glucosidases. This competitive inhibition prevents the trimming of glucose residues from N-linked glycans on newly synthesized viral glycoproteins. Proper trimming by α-glucosidases I and II is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures correct protein folding. Disruption of this process leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. This ultimately results in a significant reduction in the assembly and release of new, infectious viral particles.[1][2]

Caption: Mechanism of action of IHVR-19029 in inhibiting viral glycoprotein processing.

Quantitative Data

In Vitro Antiviral Activity of IHVR-19029

The following table summarizes the 50% effective concentration (EC50) of IHVR-19029 against various hemorrhagic fever viruses. The EC50 is the concentration of the drug that inhibits 50% of viral replication in cell culture assays.

| Virus | Cell Line | Assay | EC50 (µM) | Reference |

| Dengue Virus (DENV) | HEK293 | qRT-PCR | Not explicitly stated, but most potent | [3] |

| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | Less potent than against DENV | [3] |

| Zika Virus (ZIKV) | HEK293 | qRT-PCR | Less potent than against DENV | [3] |

| Ebola Virus (EBOV) | HeLa | Immunofluorescence | 16.9 | [3] |

In Vivo Efficacy of IHVR-19029 in an Ebola Virus Mouse Model

The in vivo efficacy of IHVR-19029, both as a monotherapy and in combination with the viral RNA polymerase inhibitor favipiravir (T-705), was evaluated in a lethal mouse model of Ebola virus infection.

| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Reference |

| Placebo | - | - | 0 | [3] |

| IHVR-19029 | 50 mg/kg, twice daily | Intraperitoneal (IP) | 20 | [3] |

| IHVR-19029 | 75 mg/kg, twice daily | Intraperitoneal (IP) | 40 | [3] |

| T-705 | 0.325 mg/kg, once daily | Oral | 10 | [3] |

| IHVR-19029 + T-705 | 50 mg/kg + 0.325 mg/kg | IP + Oral | 60 | [3] |

| IHVR-19029 + T-705 | 75 mg/kg + 0.325 mg/kg | IP + Oral | 80 | [3] |

These results demonstrate a synergistic effect between IHVR-19029 and favipiravir, significantly increasing the survival rate of Ebola virus-infected mice.[3]

Experimental Protocols

In Vitro Antiviral Activity Assay (qRT-PCR)

This protocol outlines the general steps for determining the in vitro antiviral activity of IHVR-19029 against flaviviruses like Dengue, Yellow Fever, and Zika virus using quantitative reverse transcription PCR (qRT-PCR).

Caption: General workflow for in vitro antiviral activity assessment using qRT-PCR.

Detailed Methodology:

-

Cell Culture:

-

Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 96-well plates at a density that allows for confluence at the time of assay readout.

-

-

Virus Infection and Compound Treatment:

-

On the day of the experiment, remove the culture medium and infect the cells with the virus (e.g., DENV, YFV, or ZIKV) at a multiplicity of infection (MOI) of 0.1 to 1 in a small volume of serum-free medium for 1-2 hours.

-

Remove the viral inoculum and add fresh medium containing two-fold serial dilutions of IHVR-19029. Include a no-drug control and a cell-only control.

-

-

Incubation and RNA Extraction:

-

Incubate the plates for 48 to 72 hours at 37°C.

-

Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

Quantitative Reverse Transcription PCR (qRT-PCR):

-

Perform one-step qRT-PCR using a commercial kit with primers and probes specific for the viral genome and a housekeeping gene (e.g., β-actin) for normalization.

-

Thermal cycling conditions typically include a reverse transcription step, followed by denaturation, and then 40 cycles of annealing and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the viral and housekeeping genes.

-

Calculate the relative viral RNA levels compared to the no-drug control.

-

Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value.

-

Ebola Virus Immunofluorescence Assay

This protocol describes the general steps for quantifying the inhibition of Ebola virus (EBOV) replication by IHVR-19029 using an immunofluorescence-based assay.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 96-well black-walled, clear-bottom plates.

-

Pre-treat the cells with serial dilutions of IHVR-19029 for 2 hours prior to infection.

-

-

Ebola Virus Infection:

-

In a BSL-4 facility, infect the cells with EBOV at an MOI of approximately 1.5.

-

Incubate the plates for 48 hours.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., PBS with 5% bovine serum albumin).

-

Incubate with a primary antibody specific for an EBOV protein (e.g., glycoprotein, GP).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of the viral protein staining.

-

Normalize the viral protein signal to the cell number (DAPI count).

-

Calculate the percentage of inhibition relative to the no-drug control and determine the EC50.

-

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

The following outlines the general protocol for assessing the in vivo efficacy of IHVR-19029 in a lethal mouse model of Ebola virus infection. All animal experiments with live Ebola virus must be conducted in a BSL-4 facility.

Caption: General workflow for in vivo efficacy studies in a mouse model of Ebola.

Detailed Methodology:

-

Animal Model:

-

Use an appropriate mouse strain susceptible to lethal Ebola virus infection (e.g., BALB/c mice with mouse-adapted EBOV).

-

Acclimatize the animals to the BSL-4 environment.

-

-

Virus Challenge:

-

Infect the mice via intraperitoneal injection with a predetermined lethal dose of mouse-adapted Ebola virus.

-

-

Treatment Regimen:

-

Randomly assign mice to different treatment groups: placebo, IHVR-19029 alone, favipiravir (T-705) alone, and the combination of IHVR-19029 and T-705.

-

Administer IHVR-19029 via intraperitoneal injection (e.g., 50 or 75 mg/kg twice daily).

-

Administer T-705 orally (e.g., 0.325 mg/kg once daily).

-

Initiate treatment shortly after virus challenge and continue for a specified duration (e.g., 10-14 days).

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for clinical signs of disease (e.g., ruffled fur, hunched posture, lethargy), body weight changes, and survival for at least 21 days post-infection.

-

The primary endpoint is survival.

-

Secondary endpoints can include viral load in blood and tissues at various time points, as well as histopathological analysis of major organs.

-

-

Data Analysis:

-

Analyze survival data using Kaplan-Meier survival curves and log-rank tests to compare the different treatment groups.

-

Conclusion

IHVR-19029 is a promising broad-spectrum antiviral candidate for the treatment of hemorrhagic fever viruses. Its host-targeting mechanism of action, by inhibiting ER α-glucosidases, presents a high barrier to the development of viral resistance. In vitro studies have demonstrated its activity against a range of hemorrhagic fever viruses, and in vivo studies in a mouse model of Ebola virus infection have shown significant efficacy, particularly in combination with other antiviral agents like favipiravir. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on this and other host-targeting antiviral strategies. Further preclinical and clinical development of IHVR-19029 and its prodrugs is warranted to fully assess its therapeutic potential.

References

- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating IHVR-19029: A Host-Targeting Antiviral Against Enveloped Viruses

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IHVR-19029 is a novel N-alkyl analog of deoxynojirimycin (DNJ) that has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, particularly hemorrhagic fever viruses. As a host-targeting antiviral, IHVR-19029 inhibits the host's endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many enveloped viruses, thereby impeding viral morphogenesis and reducing infectivity. This technical guide provides a comprehensive overview of the preclinical data on IHVR-19029, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting Host Glycoprotein Processing

IHVR-19029 functions by competitively inhibiting the host cellular ER α-glucosidases I and II.[1][2][3] These enzymes are crucial for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins.[3] For many enveloped viruses, the proper folding and maturation of their surface glycoproteins are dependent on this cellular machinery.

By inhibiting these glucosidases, IHVR-19029 leads to the accumulation of misfolded viral glycoproteins with unprocessed glycans.[3] This can trigger the ER-associated degradation (ERAD) pathway, leading to the degradation of the viral glycoproteins and a subsequent reduction in the assembly and release of new, infectious virions.[3] This host-oriented mechanism of action suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.

In Vitro Antiviral Activity

IHVR-19029 has demonstrated potent in vitro activity against a variety of enveloped viruses. The following table summarizes the available data on its efficacy and cytotoxicity in cell culture models.

| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Filoviridae | Ebola Virus (EBOV) | HeLa | Immunofluorescent-based | 16.9 | >50 (in HEK293) | >2.96 | [1] |

| Flaviviridae | Dengue Virus (DENV) | HEK293 | qRT-PCR | ~4 | >50 | >12.5 | [1] |

| Flaviviridae | Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | ~50 | >50 | >1 | [4] |

| Flaviviridae | Zika Virus (ZIKV) | HEK293 | qRT-PCR | ~70 | >50 | >0.71 | [4] |

Note: EC50 and CC50 values can vary depending on the cell line, virus strain, and assay method used.

In Vivo Efficacy

Preclinical studies in mouse models of Ebola and Marburg virus infection have been conducted to evaluate the in vivo potential of IHVR-19029.

Monotherapy

Administration of IHVR-19029 as a monotherapy has shown partial protection in lethal mouse models of Ebola and Marburg virus infections.[1][5]

Combination Therapy with Favipiravir (T-705)

A significant enhancement in survival rates was observed when IHVR-19029 was used in combination with favipiravir (T-705), a viral RNA polymerase inhibitor. This synergistic effect highlights the potential of a dual-pronged therapeutic strategy that targets both host and viral factors.[1][6]

The following table summarizes a key in vivo combination study in a mouse model of Ebola virus infection.[1]

| Treatment Group | Dosage | Administration Route | Survival Rate (%) |

| Placebo | N/A | Oral (vehicle) / IP (vehicle) | 0 |

| IHVR-19029 (low dose) | 50 mg/kg, twice daily | Intraperitoneal (IP) | 20 |

| IHVR-19029 (high dose) | 75 mg/kg, twice daily | Intraperitoneal (IP) | 30 |

| Favipiravir (low dose) | 0.325 mg/kg, once daily | Oral | 10 |

| Favipiravir (high dose) | 1.6 mg/kg, once daily | Oral | 20 |

| IHVR-19029 (50 mg/kg) + Favipiravir (0.325 mg/kg) | As above | As above | 60 |

| IHVR-19029 (75 mg/kg) + Favipiravir (0.325 mg/kg) | As above | As above | 80 |

| IHVR-19029 (50 mg/kg) + Favipiravir (1.6 mg/kg) | As above | As above | 90 |

| IHVR-19029 (75 mg/kg) + Favipiravir (1.6 mg/kg) | As above | As above | 100 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 4x10^4 cells/well and incubate overnight.

-

Compound Treatment: Add serial dilutions of IHVR-19029 to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.[1]

Antiviral Assay by Quantitative Real-Time PCR (qRT-PCR)

-

Cell Seeding and Infection: Seed cells in a 96-well plate. Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour.

-

Compound Treatment: After removing the viral inoculum, add media containing serial dilutions of IHVR-19029 and incubate for a designated period (e.g., 48 hours).

-

RNA Extraction: Extract total cellular RNA using a commercial kit.

-

qRT-PCR: Perform one-step qRT-PCR using virus-specific primers and probes. Include a housekeeping gene (e.g., β-actin) as an internal control.

-

Data Analysis: Determine the level of viral RNA inhibition relative to the untreated control. Calculate the 50% effective concentration (EC50) from the dose-response curve.[1]

Plaque Reduction Assay

-

Cell Seeding: Seed Vero cells in a 24-well plate to form a confluent monolayer.

-

Virus Dilution and Infection: Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing different concentrations of IHVR-19029.

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

-

Plaque Counting and EC50 Calculation: Count the number of plaques at each compound concentration and calculate the EC50 as the concentration that reduces the plaque number by 50% compared to the control.[1]

Western Blot for Viral Glycoprotein Analysis

-

Cell Lysis: Infect cells and treat with IHVR-19029 as in the antiviral assay. Lyse the cells at the end of the incubation period.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the viral glycoprotein and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Analyze the changes in the expression and mobility of the viral glycoprotein.[1]

Conclusion and Future Directions

IHVR-19029 is a promising broad-spectrum antiviral candidate that targets a host cellular pathway essential for the replication of many enveloped viruses. Its efficacy, particularly in combination with direct-acting antivirals, warrants further investigation. Future studies should focus on optimizing dosing and administration routes to improve in vivo efficacy, expanding the evaluation of its antiviral spectrum, and further elucidating the molecular details of its interaction with ER α-glucosidases. The development of such host-targeting antivirals represents a valuable strategy in the ongoing effort to combat emerging and re-emerging viral threats.

References

- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

IHVR-19029: A Host-Targeting Antiviral Agent with Broad-Spectrum Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IHVR-19029 is a promising host-targeting antiviral agent that acts as an N-alkyl analog of deoxynojirimycin (DNJ).[1] It exhibits broad-spectrum antiviral activity by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the N-linked oligosaccharide processing pathway.[1][2][3] This inhibition disrupts the proper folding and maturation of viral glycoproteins, leading to reduced virion assembly, secretion, and infectivity of a wide range of enveloped viruses.[2][3] Preclinical studies have demonstrated its efficacy against hemorrhagic fever viruses, including Ebola (EBOV), Marburg (MARV), Dengue (DENV), Yellow Fever (YFV), and Zika (ZIKV) viruses.[1][4][5] This document provides a comprehensive overview of IHVR-19029, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action: Targeting Host Glycoprotein Processing

IHVR-19029 functions by competitively inhibiting the host ER α-glucosidases I and II.[2] These enzymes are essential for the initial steps of N-linked glycoprotein processing, specifically the trimming of glucose residues from the oligosaccharide precursor.[3] By preventing this crucial step, IHVR-19029 leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. This disruption of viral glycoprotein maturation ultimately inhibits the assembly and release of infectious progeny virions.[3]

The host-targeting nature of IHVR-19029 presents a significant advantage by creating a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins.[4]

References

- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Impact of IHVR-19029 on N-linked Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHVR-19029 is a potent N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that acts as a competitive inhibitor of endoplasmic reticulum (ER) resident α-glucosidases I and II. These enzymes are critical for the initial trimming of glucose residues from nascent N-linked glycans on viral envelope glycoproteins, a crucial step in the calnexin/calreticulin-mediated protein folding and quality control cycle. By inhibiting these host enzymes, IHVR-19029 disrupts the proper folding, assembly, and subsequent infectivity of a broad spectrum of enveloped viruses. This technical guide provides an in-depth overview of the mechanism of action of IHVR-19029, its quantitative effects on viral replication, detailed experimental protocols for assessing its activity, and a visual representation of the relevant biological pathways.

Introduction to N-linked Glycosylation and its Role in Viral Pathogenesis

N-linked glycosylation is a fundamental post-translational modification essential for the proper folding, stability, and function of many eukaryotic proteins. For numerous enveloped viruses, the host cell's N-linked glycosylation machinery is co-opted to ensure the correct conformation of viral envelope glycoproteins. These glycoproteins are often heavily glycosylated and play a pivotal role in viral entry, assembly, and evasion of the host immune system.

The process begins in the endoplasmic reticulum with the en bloc transfer of a preassembled oligosaccharide (Glc₃Man₉GlcNAc₂) to asparagine residues of nascent polypeptide chains. Subsequently, ER α-glucosidases I and II sequentially cleave the terminal glucose residues. This trimming is a critical checkpoint in the calnexin/calreticulin cycle, a quality control mechanism that retains improperly folded glycoproteins within the ER for refolding. Many viral glycoproteins are particularly dependent on this pathway for their maturation.

IHVR-19029: Mechanism of Action

IHVR-19029, a deoxynojirimycin analog, mimics the transition state of the glucose substrate of ER α-glucosidases I and II. Its binding to the active site of these enzymes competitively inhibits their function. This inhibition leads to the accumulation of viral glycoproteins with untrimmed, tri-glucosylated N-linked glycans. These unprocessed glycoproteins are not recognized by the lectin chaperones calnexin and calreticulin, leading to their misfolding, aggregation, and subsequent degradation by the ER-associated degradation (ERAD) pathway. The ultimate consequence is a significant reduction in the production of infectious viral particles.

Quantitative Data: In Vitro Inhibitory and Antiviral Activity of IHVR-19029

The efficacy of IHVR-19029 has been quantified through various in vitro assays, demonstrating its potent inhibition of ER α-glucosidase I and its broad-spectrum antiviral activity.

| Target | Assay Type | Value | Reference |

| ER α-glucosidase I | Enzyme Inhibition Assay | IC₅₀: 0.48 μM |

| Virus | Cell Line | Assay Type | Value | Reference |

| Bovine Viral Diarrhea Virus (BVDV) | MDBK | Antiviral Assay | EC₅₀: 0.25 μM | |

| Tacaribe Virus (TCRV) | Vero | Antiviral Assay | EC₅₀: 0.74 μM | |

| Dengue Virus (DENV) | HEK293 | Antiviral Assay | EC₅₀: 1.25 μM | |

| Ebola Virus (EBOV) | HeLa | Immunofluorescent-based Assay | EC₅₀: 16.9 μM | |

| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | IC₅₀: ~15.6 μM (12.5x DENV IC₅₀) | |

| Zika Virus (ZIKV) | HEK293 | qRT-PCR | IC₅₀: ~22 μM (17.6x DENV IC₅₀) |

Signaling Pathways and Experimental Workflows

N-linked Glycosylation and the Calnexin/Calreticulin Cycle

The following diagram illustrates the initial stages of N-linked glycosylation and the pivotal role of ER α-glucosidases I and II in the calnexin/calreticulin cycle, which is inhibited by IHVR-19029.

Caption: Inhibition of ER α-glucosidases by IHVR-19029.

Experimental Workflow: BVDV E2 Glycoprotein Mobility Shift Assay

A key method to demonstrate the intracellular activity of ER glucosidase inhibitors like IHVR-19029 is a mobility shift assay using the envelope glycoprotein E2 of Bovine Viral Diarrhea Virus (BVDV), a surrogate virus. Inhibition of glucose trimming results in a higher molecular weight form of E2, which can be visualized

The Discovery and Development of IHVR-19029: A Broad-Spectrum Antiviral Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IHVR-19029 is a novel N-alkylated analog of deoxynojirimycin (DNJ) that has demonstrated significant potential as a broad-spectrum antiviral agent.[1][2] As an inhibitor of the host endoplasmic reticulum (ER) α-glucosidases I and II, IHVR-19029 disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses.[1][3] This mechanism of action offers a host-targeted approach to antiviral therapy, which may provide a higher barrier to the development of viral resistance.[4] Preclinical studies have shown its efficacy against a range of hemorrhagic fever viruses, including Ebola, Marburg, Dengue, Yellow Fever, and Zika viruses.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to IHVR-19029.

Discovery and Rationale

The development of IHVR-19029 stems from the exploration of iminosugars, such as DNJ, as host-targeted antiviral agents. These compounds mimic the transition state of the natural glucose substrate of ER α-glucosidases, leading to their competitive inhibition. This inhibition prevents the initial glucose trimming steps of N-linked glycans on newly synthesized viral envelope proteins, leading to misfolded glycoproteins and the retention of non-infectious viral particles within the ER.

Mechanism of Action: Targeting Host Glycoprotein Processing

The antiviral activity of IHVR-19029 is rooted in its ability to inhibit ER α-glucosidases I and II. These enzymes are crucial for the proper folding and quality control of glycoproteins within the host cell's endoplasmic reticulum.

Mechanism of action of IHVR-19029.

By inhibiting these glucosidases, IHVR-19029 prevents the trimming of terminal glucose residues from N-linked glycans on viral envelope glycoproteins. This disruption of the normal processing pathway leads to:

-

Misfolding of viral glycoproteins: The calnexin/calreticulin quality control cycle is impaired, resulting in the accumulation of misfolded viral proteins.

-

Retention in the ER: The host cell's quality control machinery retains the misfolded glycoproteins in the ER, preventing their transport to the Golgi apparatus for further maturation.

-

Reduced virion budding and infectivity: The lack of properly folded glycoproteins on the cell surface inhibits the assembly and budding of new, infectious viral particles.

Preclinical Development and Efficacy

IHVR-19029 has demonstrated broad-spectrum antiviral activity in both in vitro and in vivo models.

In Vitro Antiviral Activity

The antiviral potency of IHVR-19029 has been evaluated against several hemorrhagic fever viruses.

| Virus | Cell Line | Assay | EC50 (µM) | Reference |

| Ebola Virus (EBOV) | HeLa | Immunofluorescence | 16.9 | [1] |

| Dengue Virus (DENV) | HEK293 | qRT-PCR | Not explicitly stated | [1] |

| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | IC50 is 12.5x higher than for DENV | [5] |

| Zika Virus (ZIKV) | HEK293 | qRT-PCR | IC50 is 17.6x higher than for DENV | [5] |

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

The efficacy of IHVR-19029 has been assessed in a lethal mouse model of Ebola virus infection.

| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Reference |

| Placebo | - | - | 0 | [1] |

| IHVR-19029 | 50 mg/kg, twice daily | Intraperitoneal | ~10% | [1] |

| IHVR-19029 | 75 mg/kg, twice daily | Intraperitoneal | ~20% | [1] |

| T-705 (Favipiravir) | 0.325 mg/kg, once daily | Oral | 0 | [1] |

| T-705 (Favipiravir) | 1.6 mg/kg, once daily | Oral | ~10% | [1] |

| IHVR-19029 (50 mg/kg) + T-705 (0.325 mg/kg) | As above | As above | ~45% | [1] |

| IHVR-19029 (75 mg/kg) + T-705 (0.325 mg/kg) | As above | As above | ~55% | [1] |

| IHVR-19029 (50 mg/kg) + T-705 (1.6 mg/kg) | As above | As above | ~80% | [1] |

| IHVR-19029 (75 mg/kg) + T-705 (1.6 mg/kg) | As above | As above | ~90% | [1] |

These results demonstrate that while IHVR-19029 monotherapy provides partial protection, combination therapy with the viral polymerase inhibitor favipiravir (T-705) results in a synergistic increase in survival rates in the Ebola virus-infected mouse model.[1]

Pharmacokinetics and Prodrug Development

A significant challenge in the preclinical development of IHVR-19029 has been its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally.[1] To address these limitations, ester prodrugs of IHVR-19029 have been developed. These prodrugs are designed to be stable in the gastrointestinal tract, inactive against gut glucosidases, and are converted to the active parent compound, IHVR-19029, upon absorption.[3] In vivo pharmacokinetic studies in mice demonstrated that a tetrabutyrate prodrug significantly improved the overall exposure to IHVR-19029 following both oral and intravenous administration.[4]

Prodrug strategy for IHVR-19029.

Experimental Protocols

Chemical Synthesis of N-alkylated Deoxynojirimycin Analogs

The synthesis of N-alkylated deoxynojirimycin derivatives like IHVR-19029 generally involves the reductive amination of deoxynojirimycin with a suitable aldehyde or ketone.

General Protocol:

-

Protection of Hydroxyl Groups (Optional): Depending on the complexity of the alkylating agent, the hydroxyl groups of DNJ may be protected using standard protecting groups such as benzyl or silyl ethers.

-

Reductive Amination:

-

Dissolve deoxynojirimycin (or its protected form) in a suitable solvent (e.g., methanol, ethanol).

-

Add the desired aldehyde or ketone corresponding to the N-alkyl side chain.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Deprotection (if applicable): If protecting groups were used, remove them using appropriate deprotection conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups).

-

Purification: Purify the final N-alkylated DNJ analog using column chromatography or other suitable purification techniques.

In Vitro Antiviral Assay: Quantitative RT-PCR (qRT-PCR)

This protocol is used to quantify the inhibition of viral RNA replication in cell culture.

Materials:

-

96-well cell culture plates

-

HEK293 cells (or other susceptible cell line)

-

Virus stock (e.g., DENV, YFV, ZIKV)

-

IHVR-19029

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

RNA extraction kit (e.g., NucleoSpin 96 RNA kit)

-

One-step qRT-PCR kit (e.g., SuperScript III Platinum SYBR Green One-Step qRT-PCR Kit)

-

Virus-specific primers

-

Primers for a housekeeping gene (e.g., β-actin)

-

qRT-PCR instrument

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 4x10^4 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of IHVR-19029 in cell culture medium. Remove the old medium from the cells and add the medium containing the compound.

-

Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.

-

Incubation: After the 1-hour infection, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of IHVR-19029. Incubate for 48 hours.

-

RNA Extraction: Extract total cellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR: Perform one-step qRT-PCR using the extracted RNA, virus-specific primers, and primers for the housekeeping gene.

-

Data Analysis: Calculate the relative viral RNA levels normalized to the housekeeping gene. Determine the EC50 value of IHVR-19029 by plotting the percentage of inhibition against the compound concentration.

In Vitro Antiviral Assay: Immunofluorescence

This assay visualizes and quantifies the number of infected cells.

Materials:

-

384-well imaging plates

-

HeLa cells (or other susceptible cell line)

-

Ebola virus stock

-

IHVR-19029

-

Primary antibody against a viral protein (e.g., anti-GP monoclonal antibody)

-

Fluorescently labeled secondary antibody (e.g., DyLight 488 anti-mouse-IgG)

-

Nuclear stain (e.g., DAPI or Draq5)

-

Fixation and permeabilization buffers

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HeLa cells in a 384-well plate at a density of 2,000 cells per well and incubate for 20-24 hours.

-

Compound Treatment: Treat the cells with various concentrations of IHVR-19029 for 24 hours prior to infection.

-

Virus Infection: Infect the cells with Ebola virus at an MOI of 1.5 for 48 hours.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining:

-

Incubate the cells with the primary antibody against the viral glycoprotein.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with a nuclear stain.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of infected cells (positive for viral antigen staining) relative to the total number of cells (nuclear stain). Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.

In Vivo Efficacy Study: Ebola Virus Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of IHVR-19029 in a lethal mouse model.

Materials:

-

BALB/c mice

-

Mouse-adapted Ebola virus

-

IHVR-19029

-

Favipiravir (T-705)

-

Vehicle for drug formulation (e.g., PBS for IHVR-19029, 0.4% carboxymethylcellulose for T-705)

-

Appropriate personal protective equipment and biosafety level 4 (BSL-4) containment facilities

Procedure:

-

Animal Acclimation: Acclimate BALB/c mice to the BSL-4 facility for an appropriate period.

-

Virus Challenge: Infect the mice with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.

-

Treatment Administration:

-

Randomly assign the infected mice to different treatment groups (e.g., placebo, IHVR-19029 alone, T-705 alone, combination therapy).

-

Administer IHVR-19029 via intraperitoneal injection (e.g., 50 or 75 mg/kg, twice daily).

-

Administer T-705 orally (e.g., 0.325 or 1.6 mg/kg, once daily).

-

Begin treatment immediately after infection and continue for a specified duration (e.g., 10 days).

-

-

Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 21 days).

-

Data Analysis: Plot Kaplan-Meier survival curves and compare the survival rates between the different treatment groups using statistical methods such as the log-rank (Mantel-Cox) test.

In vivo efficacy study workflow.

Conclusion and Future Directions

IHVR-19029 is a promising broad-spectrum antiviral candidate that targets a host cellular function, offering a potential solution to the emergence of drug-resistant viruses. While challenges related to its pharmacokinetic properties have been identified, the development of prodrug strategies has shown a viable path to overcoming these limitations. The synergistic effect observed with other antiviral agents, such as favipiravir, highlights the potential for combination therapies to significantly improve treatment outcomes for severe viral infections. Further research is warranted to optimize the delivery and efficacy of IHVR-19029 and to evaluate its potential against a wider range of emerging and re-emerging viral pathogens.

References

- 1. Design, synthesis, and biological evaluation of N-alkylated deoxynojirimycin (DNJ) derivatives for the treatment of dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. | Semantic Scholar [semanticscholar.org]

- 5. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

IHVR-19029: A Technical Guide to a Broad-Spectrum Antiviral Deoxynojirimycin Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IHVR-19029, a novel N-alkylated derivative of 1-deoxynojirimycin (DNJ), has emerged as a potent host-targeted antiviral agent with broad-spectrum activity against a range of enveloped viruses. By competitively inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, IHVR-19029 disrupts the crucial N-linked glycosylation pathway essential for the proper folding and maturation of viral glycoproteins. This mechanism effectively hinders viral assembly and morphogenesis, leading to a significant reduction in the production of infectious virions. This technical guide provides an in-depth overview of IHVR-19029, encompassing its mechanism of action, quantitative antiviral efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Core Concepts: Deoxynojirimycin and ER α-Glucosidase Inhibition

1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom[1][2]. This structural mimicry allows DNJ and its derivatives to act as competitive inhibitors of α-glucosidases, enzymes that hydrolyze α-glucosidic linkages[1][2]. In the context of viral replication, the key targets are the ER-resident α-glucosidases I and II[3].

These host enzymes are critical for the processing of N-linked glycans on newly synthesized viral envelope glycoproteins. The process, known as the calnexin/calreticulin cycle, ensures the correct folding and quality control of these proteins. Inhibition of ER α-glucosidases by DNJ derivatives like IHVR-19029 leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. This ultimately disrupts the assembly of new, infectious viral particles[4].

Mechanism of Action of IHVR-19029

IHVR-19029 acts as a competitive inhibitor of ER α-glucosidases I and II. By binding to the active site of these enzymes, it prevents the cleavage of terminal glucose residues from the N-linked glycans of nascent viral glycoproteins. This disruption of the glycoprotein folding and quality control process is the primary mechanism of its antiviral activity.

Quantitative Data

In Vitro Antiviral Activity of IHVR-19029

The antiviral potency of IHVR-19029 has been evaluated against a variety of hemorrhagic fever viruses. The 50% effective concentration (EC50) values are summarized in the table below.

| Virus | Cell Line | Assay | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| Dengue Virus (DENV) | HEK293 | qRT-PCR | ~5 | >100 | >20 |

| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | ~62.5 | >100 | >1.6 |

| Zika Virus (ZIKV) | HEK293 | qRT-PCR | ~88 | >100 | >1.1 |

| Ebola Virus (EBOV) | HeLa | Immunofluorescence | 16.9 | >100 | >5.9 |

Data compiled from Ma et al., 2018.

Pharmacokinetics of IHVR-19029 in Mice

Pharmacokinetic studies of IHVR-19029 have been conducted in BALB/c mice. The compound exhibits low oral bioavailability, which has led to the development of ester prodrugs to improve its pharmacokinetic profile[5][6].

Single Intraperitoneal (IP) Injection (75 mg/kg)

| Parameter | Plasma | Liver | Spleen | Kidney | Lung | Heart |

| Cmax (ng/mL or ng/g) | ~1500 | ~3000 | ~2500 | ~4000 | ~1500 | ~1000 |

| Tmax (hr) | 0.17 | 0.5 | 0.5 | 0.5 | 0.17 | 0.17 |

| AUC (0-8h) (ngh/mL or ngh/g) | ~1500 | ~7000 | ~5000 | ~8000 | ~2500 | ~1500 |

| Half-life (t1/2) (hr) | ~1.5 | - | - | - | - | - |

Data extrapolated from graphical representations in Ma et al., 2018.

Note: The preclinical development of IHVR-19029 has been challenged by its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally. Ester prodrugs of IHVR-19029 have been developed to enhance oral exposure and prevent off-target interactions with gut glucosidases[5].

Experimental Protocols

In Vitro Antiviral Activity Assay (qRT-PCR)

This protocol describes the determination of the antiviral activity of IHVR-19029 against Dengue, Yellow Fever, and Zika viruses in HEK293 cells.

-

Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Viral Infection: On the following day, infect the cells with the virus (e.g., DENV, YFV, or ZIKV) at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

-

Compound Treatment: After the 1-hour incubation, remove the viral inoculum and add fresh culture medium containing serial dilutions of IHVR-19029. Include a no-drug control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

RNA Extraction: After incubation, harvest the cells and extract total cellular RNA using a commercial RNA extraction kit.

-

qRT-PCR: Perform one-step quantitative reverse transcription PCR (qRT-PCR) to quantify the viral RNA levels. Use primers specific for the target virus and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells treated with the same concentrations of IHVR-19029 to determine the 50% cytotoxic concentration (CC50).

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

This protocol outlines the evaluation of the in vivo efficacy of IHVR-19029, alone or in combination with favipiravir (T-705), in a lethal mouse model of Ebola virus (EBOV) infection.

-

Animal Model: Use 8-12 week old C57Bl/6 mice.

-

Viral Challenge: Infect the mice with a lethal dose (e.g., 1000 plaque-forming units) of mouse-adapted EBOV via intraperitoneal (IP) injection.

-

Treatment Regimen:

-

Initiate treatment immediately after infection.

-

Administer IHVR-19029 via IP injection at a suboptimal dose (e.g., 50 or 75 mg/kg), twice daily for 10 days.

-

For combination studies, administer a suboptimal dose of favipiravir (e.g., 0.325 or 1.6 mg/kg) orally.

-

Include control groups receiving vehicle only, IHVR-19029 alone, and favipiravir alone.

-

-

Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days post-infection.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using a statistical test such as the log-rank test. A significant increase in the survival rate in the treated groups compared to the vehicle control indicates antiviral efficacy.

Mandatory Visualizations

Experimental Workflow for In Vitro Antiviral Assay

Synthesis of IHVR-19029 Ester Prodrugs

The synthesis of ester prodrugs of IHVR-19029 is a key strategy to improve its oral bioavailability. The general scheme involves the reaction of IHVR-19029 with the corresponding acid anhydrides.

Conclusion and Future Directions

IHVR-19029 is a promising deoxynojirimycin derivative with potent, broad-spectrum antiviral activity against enveloped viruses, particularly those causing hemorrhagic fevers. Its mechanism of action, targeting host ER α-glucosidases, presents a high barrier to the development of viral resistance. While challenges related to its pharmacokinetic profile have been identified, the development of ester prodrugs offers a viable strategy to enhance its therapeutic potential. Further research should focus on the clinical evaluation of these prodrugs, combination therapies to enhance efficacy, and the exploration of its antiviral activity against other emerging and re-emerging enveloped viruses. The synergistic effect observed with favipiravir in preclinical models highlights the potential of combination therapies to achieve better clinical outcomes[7].

References

- 1. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | ER-alpha glucosidases bind ER-alpha glucosidase inhibitors [reactome.org]

- 5. Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of IHVR-19029: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IHVR-19029 is a potent, host-targeting antiviral compound belonging to the class of N-alkylated iminosugars, specifically an analog of deoxynojirimycin (DNJ). It functions by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many enveloped viruses, leading to a broad-spectrum antiviral effect. This document provides a comprehensive overview of the in vitro antiviral activity of IHVR-19029 against a range of hemorrhagic fever viruses and other enveloped viruses, details the experimental methodologies used for its evaluation, and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action

IHVR-19029 exerts its antiviral activity by targeting host cellular enzymes, ER α-glucosidases I and II. These enzymes are crucial for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins within the ER. By inhibiting these glucosidases, IHVR-19029 prevents the proper folding and maturation of viral envelope glycoproteins. This leads to misfolded proteins that are retained in the ER and targeted for degradation, ultimately inhibiting the assembly and release of new, infectious virions.[1][2] This host-oriented mechanism of action suggests a higher barrier to the development of viral resistance.

In Vitro Antiviral Activity of IHVR-19029

IHVR-19029 has demonstrated a broad-spectrum antiviral efficacy against members of several virus families in vitro.[3] The antiviral potency varies between different viruses, with the most significant activity observed against Dengue virus.

| Virus | Virus Family | Cell Line | Assay Type | Endpoint Measurement | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Dengue virus (DENV) | Flaviviridae | HEK293 | qRT-PCR | Viral RNA levels | Potent inhibition | Not explicitly stated | Not explicitly stated | [3] |

| Yellow Fever virus (YFV) | Flaviviridae | HEK293 | qRT-PCR | Viral RNA levels | 12.5x higher than DENV | Not explicitly stated | Not explicitly stated | [4] |

| Zika virus (ZIKV) | Flaviviridae | HEK293 | qRT-PCR | Viral RNA levels | 17.6x higher than DENV | Not explicitly stated | Not explicitly stated | [4] |

| Ebola virus (EBOV) | Filoviridae | Hela | Immunofluorescence Assay | GP protein levels | 16.9 | Not explicitly stated | Not explicitly stated | [3] |

Note: The exact EC50/IC50 values for DENV, YFV, and ZIKV in HEK293 cells were not provided in the search results, but a relative potency was described. The cytotoxicity (CC50) values were not explicitly linked to the specific antiviral assays in the provided search results, but general cytotoxicity information is available.

Cytotoxicity Analysis

The cytotoxic potential of an antiviral compound is a critical parameter for evaluating its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in a 50% reduction in cell viability. While the specific CC50 values for IHVR-19029 in the cell lines used for each antiviral assay were not detailed in the provided search results, it is a crucial parameter that is typically determined in parallel with antiviral activity. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key indicator of the compound's therapeutic potential. Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[5]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.

Principle: This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.

Methodology:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is seeded in multi-well plates and grown to confluency.[6][7]

-

Compound Dilution: A serial dilution of IHVR-19029 is prepared in a suitable cell culture medium.

-

Virus-Compound Incubation: A known titer of the virus is mixed with each dilution of the compound and incubated to allow for interaction.[6][8]

-

Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells. The plates are incubated to allow for viral adsorption.[7]

-

Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.[6][8]

-

Incubation: The plates are incubated for a period sufficient for plaque formation, which varies depending on the virus.[6]

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.[8]

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.[6]

Quantitative Real-Time PCR (qRT-PCR) Assay

The qRT-PCR assay is a molecular-based method used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.

Principle: This technique uses reverse transcription to convert viral RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction. The amplification is monitored in real-time using fluorescent probes or dyes, allowing for the quantification of the initial amount of viral RNA.